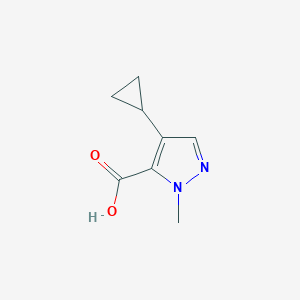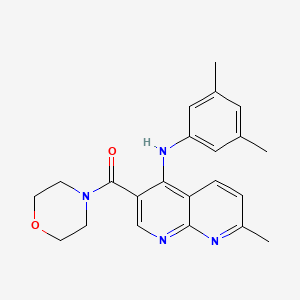![molecular formula C12H14BrClN2O B2724031 7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1707602-26-3](/img/structure/B2724031.png)
7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety within this compound is a significant structural motif found in many natural products and pharmaceuticals, known for its diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole moiety is oxidized to form various oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group within the spirocyclic structure to an alcohol.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound, where the bromine atom can be introduced or replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: N-bromosuccinimide (NBS) for bromination, and other halogenating agents for different substitutions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced spirocyclic compounds .
科学的研究の応用
7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and indole derivatives.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition due to its structural similarity to natural indole alkaloids.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-cancer and anti-microbial agents, is ongoing.
作用機序
The mechanism of action of 7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of enzymes or receptors, inhibiting or activating their function. The spirocyclic structure may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
1,2-Dihydrospiro[indole-3,4’-piperidine]: Lacks the bromine substituent but shares the core spirocyclic structure.
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety, known for their biological activities.
Indole Derivatives: A broad class of compounds with diverse biological activities, including natural products and synthetic analogs.
Uniqueness: The presence of the bromine atom in 7-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride imparts unique chemical reactivity and biological properties. This halogenation can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
特性
IUPAC Name |
7-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGEKDWHGVQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=CC=C3)Br)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2723954.png)
![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)

![N-(2,3-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2723960.png)

![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)

![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)
![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)
![2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2723971.png)
